(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Overview
Description
(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a benzofuran ring, and a propanoate ester group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the benzo[d][1,3]dioxole moiety through a condensation reaction. The final step involves esterification to form the propanoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the biological activity of related compounds.
Medicine
In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 2-Acetyl-5-methylfuran
- 4-Bromopyrazole
Uniqueness
Compared to similar compounds, (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate stands out due to its unique combination of structural features. The presence of both the benzo[d][1,3]dioxole and benzofuran moieties, along with the propanoate ester group, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c1-11-15(27-12(2)21(23)24-3)7-5-14-19(22)18(28-20(11)14)9-13-4-6-16-17(8-13)26-10-25-16/h4-9,12H,10H2,1-3H3/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBRSWJWWLVMBI-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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